5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carboxylic acid
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Overview
Description
5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H4F5NO3. It is known for its unique properties and diverse applications in scientific research, particularly in the fields of pharmaceuticals, materials science, and catalysis . The compound’s structure features a pyridine ring substituted with a pentafluoroethoxy group and a carboxylic acid group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carboxylic acid typically involves the reaction of 2-chloropyridine with pentafluoroethanol in the presence of a base, followed by carboxylation. The reaction conditions often include:
Base: Potassium carbonate or sodium hydride
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pentafluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst
Major Products
Oxidation Products: Pyridine N-oxides
Reduction Products: Alcohols or aldehydes
Substitution Products: Various substituted pyridine derivatives
Scientific Research Applications
5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The pentafluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethoxy)pyridine-2-carboxylic acid
- 5-(Difluoromethoxy)pyridine-2-carboxylic acid
- 5-(Methoxy)pyridine-2-carboxylic acid
Comparison
Compared to its analogs, 5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carboxylic acid exhibits enhanced reactivity and stability due to the presence of the pentafluoroethoxy group. This group increases the compound’s electron-withdrawing capacity, making it more reactive in nucleophilic substitution reactions. Additionally, the pentafluoroethoxy group imparts greater lipophilicity, which can enhance the compound’s bioavailability and efficacy in biological systems.
Properties
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO3/c9-7(10,11)8(12,13)17-4-1-2-5(6(15)16)14-3-4/h1-3H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHQUHJHYBPPMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(C(F)(F)F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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